Methyl 3,5-dimethylpicolinate

Overview

Description

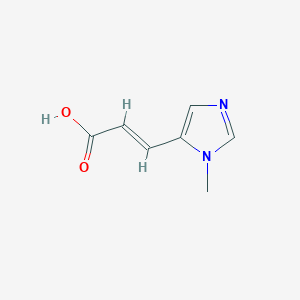

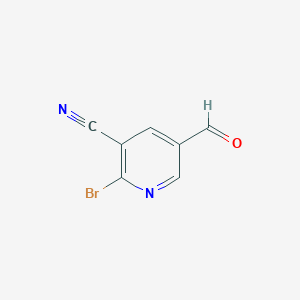

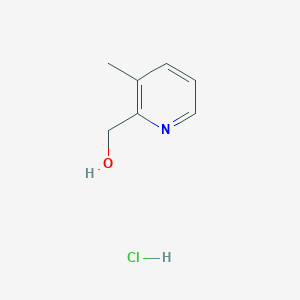

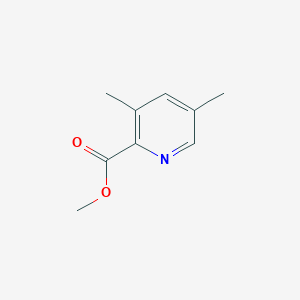

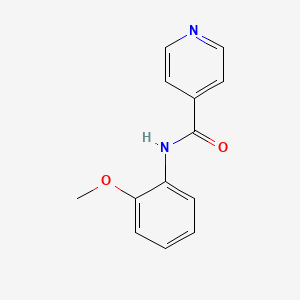

“Methyl 3,5-dimethylpicolinate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .

Physical And Chemical Properties Analysis

“Methyl 3,5-dimethylpicolinate” is a compound with a molecular weight of 165.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

1. Biomedical Research and Toxicology

Methyl 3,5-dimethylpicolinate, similar to dimethyl sulfoxide (DMSO), may play a significant role in biomedical research, particularly in the context of cellular processes and epigenetic modifications. DMSO, for example, has been extensively used in various biomedical fields, including cryopreservation and in vitro assays. It has been shown to induce drastic changes in cellular processes and affect the epigenetic landscape, as evidenced by its impact on transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues (Verheijen et al., 2019). Understanding the biological effects of such compounds is crucial for their safe and effective use in medical and research settings.

2. Chemical Characterization and Analytical Techniques

Methyl 3,5-dimethylpicolinate also holds importance in the field of analytical chemistry, particularly in the structural characterization of chemicals. For instance, comprehensive analytical and structural characterization techniques, including gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods, are critical in identifying and understanding the properties of related compounds (Dybowski et al., 2021). These techniques can be applied to methyl 3,5-dimethylpicolinate for its detailed analysis and applications in various scientific domains.

3. Pharmacology and Drug Development

In pharmacology, methyl 3,5-dimethylpicolinate-related compounds are often studied for their potential therapeutic applications. For example, research has been conducted on the protective effects of similar compounds against excitotoxic death in neurons (Lu & Mattson, 2001). This includes exploring their ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters, which can have implications for the treatment of neurodegenerative conditions.

4. Polymer Science and Material Chemistry

Methyl 3,5-dimethylpicolinate and its derivatives play a role in polymer science and material chemistry, with applications in the synthesis and characterization of polymers. For instance, copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and analyzed using various techniques, including FT-IR, NMR spectroscopy, and differential scanning calorimetry. These studies contribute to the development of new materials with specific properties for industrial applications (Vijayanand et al., 2002).

5. Crystallography and Molecular Structure Analysis

The study of crystal structures of derivatives of methyl 3,5-dimethylpicolinate, like methyl 3,5-dimethylbenzoate, provides insights into molecular interactions and bonding. This research is crucial in the field of crystallography, helping to understand the arrangement of molecules in crystalline materials and their potential applications in various fields, including pharmaceuticals and materials science (Ebersbach et al., 2022).

6. Genetics and Epigenetics Research

Compounds related to methyl 3,5-dimethylpicolinate are used in genetic and epigenetic research to study DNA methylation and hydroxymethylation. For example, DMSO, a related compound, has been shown to induce DNA hydroxymethylation in pre-osteoblastic cells, affecting gene expression related to DNA methylation and apoptosis. This kind of research has significant implications for understanding genetic regulation and potential therapeutic applications (Thaler et al., 2012).

7. Microbiology and Sterol Research

In microbiology, studies on methyl 3,5-dimethylpicolinate-related compounds, like 4,4-dimethyl sterols, contribute to the understanding of sterol biosynthesis in bacteria. This research is important for developing new antibiotics and understanding the microbial metabolism (Bouvier et al., 1976).

Safety and Hazards

Future Directions

While specific future directions for “Methyl 3,5-dimethylpicolinate” were not found in the search results, it’s worth noting that methyl-containing pharmaceuticals have been the focus of numerous papers and reviews . The ‘magic-methyl effect’ in medicinal chemistry and drug discovery has led to important implications related to biological activity, selectivity, affinity, solubility, and pharmacokinetic properties .

properties

IUPAC Name |

methyl 3,5-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICUPFAGSALTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dimethylpicolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)